N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C18H18ClN5O |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-benzyl-5-(4-chloroanilino)-N-ethyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c1-2-24(12-13-6-4-3-5-7-13)18(25)16-17(22-23-21-16)20-15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3,(H2,20,21,22,23) |
InChI Key |
OLONFVNWCIIMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Triazole Core and Carboxamide Side Chain
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Position 1: The target compound’s benzyl group (vs.
- Position 5: The (4-chlorophenyl)amino group distinguishes it from analogs with simple amino (e.g., ) or non-polar substituents (e.g., cyclopropyl in ). This group likely enhances π-π stacking interactions in biological targets.
- Carboxamide Side Chain : The N-benzyl-N-ethyl moiety contrasts with adamantyl (lipophilic) or acetylphenyl (electron-withdrawing) groups in analogs, which influence solubility and metabolic stability .
Structural and Crystallographic Insights
- Crystal Structure Analysis :
- Related compounds, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , were refined using SHELXL, a program widely used for small-molecule crystallography . This suggests that the target compound’s structure could be resolved similarly to confirm stereochemistry and packing interactions.
Q & A
Q. Critical Factors :
- Catalyst Loading : Cu(I) iodide (5–10 mol%) improves cycloaddition efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance substitution rates but may require post-reaction purification via column chromatography .
- Yield Optimization : Yields range from 45–75%, with purity >95% achievable via recrystallization (ethanol/water) or HPLC .
How do structural modifications (e.g., substituent variations) impact the biological activity of this triazole carboxamide?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that substituents on the triazole ring and aryl groups significantly modulate activity:
Q. Methodological Insight :
- Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate substituent lipophilicity (log P) with membrane permeability .
- In Vitro Assays : Modifications are tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to quantify cytotoxicity .
What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for unambiguous structural confirmation:
- Crystallization : Use slow evaporation (dichloromethane/methanol) to obtain high-quality crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates H-bonding networks (e.g., N–H···O interactions) .
Q. Common Challenges :
- Disorder in Benzyl Groups : Apply restraints (ISOR, DELU) in SHELX to model dynamic moieties .
- Twinned Crystals : Use TwinRotMat in PLATON to deconvolute overlapping reflections .
How can researchers reconcile contradictions in reported bioactivity data across studies?
Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.8 µM for c-Met inhibition) arise from methodological variability:
- Assay Conditions : ATP concentration (10 µM vs. 100 µM) impacts competitive inhibition results .
- Cell Line Variability : Genetic differences in MCF-7 (ER+) vs. MDA-MB-231 (ER−) affect drug response .
- Data Normalization : Use Z-factor validation to ensure assay robustness and minimize false positives .
Q. Resolution Strategy :
- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-Met levels) .
What analytical techniques are most effective for characterizing purity and stability?
Q. Basic Research Focus
- HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities at 254 nm; purity ≥98% is achievable .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substitution patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm) .
- Mass Spectrometry : HRMS-ESI validates molecular ion peaks (e.g., [M+H]⁺ at m/z 411.12) .
Q. Stability Testing :
- Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the carboxamide group via HPLC .
What mechanistic insights explain the compound’s enzyme inhibition properties?
Advanced Research Focus
The compound inhibits kinases (e.g., c-Met) via ATP-competitive binding:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
